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Compound of Interest

Compound Name: Jtk-853

Cat. No.: B608258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following synthesis protocol for JTK-853 is a proposed theoretical route based

on publicly available chemical literature and has not been experimentally validated. It is

intended for informational purposes for research and development and should be adapted and

optimized under appropriate laboratory conditions by qualified personnel.

Introduction
JTK-853 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent

RNA polymerase (NS5B polymerase). It binds to an allosteric site on the enzyme, inducing a

conformational change that inhibits its function and ultimately suppresses viral replication. This

document provides an overview of a potential synthetic route for JTK-853, its key chemical

properties, and its mechanism of action.

Chemical Properties of JTK-853 and Key
Intermediates
A summary of the key chemical properties of JTK-853 and its proposed synthetic intermediates

is provided in the table below.
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Compound Name Molecular Formula
Molecular Weight (
g/mol )

Role in Synthesis

JTK-853 C₂₈H₂₃F₇N₆O₄S₂ 704.64 Final Product

Intermediate 1: 2-

fluoro-5-

((trifluoromethoxy)met

hyl)aniline

C₈H₇F₄NO 209.14
Aromatic building

block

Intermediate 2: (R)-

piperazine-2-

carboxylic acid

derivative

C₅H₁₀N₂O₂ 130.14 Chiral core

Intermediate 3: 5-

cyclopropyl-7-chloro-

thiazolo[4,5-

d]pyrimidine

C₈H₆ClN₃S 211.67 Heterocyclic core

Intermediate 4: 4-

(trifluoromethyl)benze

ne-1-sulfonyl chloride

C₇H₄ClF₃O₂S 244.62 Sulfonylating agent

Proposed Synthesis Protocol
The synthesis of JTK-853 can be envisioned as a multi-step process involving the preparation

of three key intermediates, followed by their sequential coupling.

1. Synthesis of Intermediate 1: 2-fluoro-5-((trifluoromethoxy)methyl)aniline

This intermediate can be prepared from a commercially available nitrophenol derivative through

a series of standard organic transformations including trifluoromethoxylation, reduction of the

nitro group to an aniline, and functional group manipulations to install the methyl group.

2. Synthesis of Intermediate 2: (R)-piperazine-2-carboxylic acid derivative

The chiral piperazine core can be synthesized starting from a suitable protected amino acid.

The piperazine ring is formed through cyclization reactions, and the desired stereochemistry is
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retained from the starting chiral material. The protecting groups are then manipulated to allow

for subsequent reactions.

3. Synthesis of Intermediate 3: 5-cyclopropyl-7-chloro-thiazolo[4,5-d]pyrimidine

The thiazolo[4,5-d]pyrimidine core is a key heterocyclic component of JTK-853. Its synthesis

can be achieved by constructing the pyrimidine ring first, followed by the annulation of the

thiazole ring. The cyclopropyl and chloro substituents are introduced using appropriate

reagents and reaction conditions.

4. Assembly of JTK-853

The final assembly of JTK-853 involves the sequential coupling of the three intermediates.

Step 4a: Sulfonylation of Intermediate 2. The chiral piperazine derivative (Intermediate 2) is

reacted with 4-(trifluoromethyl)benzene-1-sulfonyl chloride (Intermediate 4) to form a

sulfonamide.

Step 4b: Coupling with Intermediate 3. The sulfonated piperazine is then coupled with the

chlorothiazolopyrimidine (Intermediate 3) via a nucleophilic aromatic substitution reaction.

Step 4c: Amide Coupling with Intermediate 1. The resulting advanced intermediate is then

coupled with the aniline derivative (Intermediate 1) through an amide bond formation

reaction to yield the final product, JTK-853.

Purification and Characterization:

The final compound should be purified using standard techniques such as column

chromatography or preparative HPLC. The structure and purity of JTK-853 should be

confirmed by analytical methods including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Visualizations
Proposed Synthetic Workflow for JTK-853
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Caption: Proposed high-level synthetic workflow for JTK-853.

Mechanism of Action of JTK-853
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Caption: Signaling pathway of JTK-853 as an HCV NS5B polymerase inhibitor.
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To cite this document: BenchChem. [Application Notes and Protocols for the HCV
Polymerase Inhibitor JTK-853]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608258#jtk-853-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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